An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane
An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane. In the dynamic landscape of pharmaceutical and materials science research, a thorough understanding of a molecule's fundamental characteristics is paramount for its effective application and development. This document is structured to deliver not just data, but also the underlying scientific principles and practical methodologies for the characterization of this unique halogenated alkane.
While specific experimental data for 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane is not widely available in public databases, this guide will equip researchers with the necessary protocols and theoretical framework to determine its properties. The methodologies outlined herein are based on established principles and can be readily adapted for this and other novel compounds.
Molecular Identity and Structural Elucidation
The foundational step in characterizing any chemical entity is to confirm its molecular structure and composition. For 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane, this involves a combination of spectroscopic techniques.
Molecular Formula and Weight
The molecular formula for 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane is C5H7BrF4 . This gives it a molecular weight of 223.01 g/mol [1]. This information is critical for all subsequent quantitative analyses.
Structural Isomerism
It is crucial to distinguish 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane from its structural isomers. The connectivity of the atoms dictates the molecule's properties. For instance, compounds like (R)-2-Bromo-1,1,1-trifluoro-3-methyl-butane have different molecular formulas and, consequently, different physicochemical characteristics.
Core Physicochemical Properties: A Methodological Approach
Due to the limited availability of experimental data, this section focuses on the established methodologies for determining the key physicochemical properties of a liquid organic compound like 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane.
Boiling Point
The boiling point is a critical indicator of a liquid's volatility and is highly dependent on intermolecular forces. The presence of both fluorine and bromine atoms in the molecule suggests that dipole-dipole interactions will play a significant role.
Table 1: Predicted and Comparative Boiling Points
| Compound | Predicted/Experimental Boiling Point (°C) |
| 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane | Data not available |
| 2-BROMO-1,1,1-TRIFLUOROETHANE | 26 °C[2] |
| 2-bromo-3-methylbutane | 108.9 °C at 760 mmHg |
Experimental Protocol: Determination of Boiling Point
A robust method for determining the boiling point of a small sample is the Thiele tube method.
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Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band, heating source (Bunsen burner or oil bath).
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Procedure:
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A small amount of the liquid sample is placed in a small test tube (fusion tube).
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A capillary tube, sealed at one end, is placed open-end down into the liquid.
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The test tube is attached to a thermometer.
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The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
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The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the capillary tube.
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The heat is removed, and the liquid is allowed to cool.
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The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
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Diagram 1: Experimental Workflow for Boiling Point Determination
Caption: Workflow for determining boiling point using the Thiele tube method.
Density
Density is a fundamental property that relates a substance's mass to its volume. For a liquid, it can be determined with high precision using a pycnometer or a vibrating tube densimeter.
Table 2: Predicted and Comparative Densities
| Compound | Predicted/Experimental Density (g/mL) |
| 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane | Data not available |
| 2-BROMO-1,1,1-TRIFLUOROETHANE | 1.788 at 25 °C[2][3] |
| 2-bromo-3-methylbutane | 1.208 |
Experimental Protocol: Determination of Density using a Pycnometer
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Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), analytical balance, thermostat.
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Procedure:
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The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately determined.
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It is then filled with the sample liquid, ensuring no air bubbles are trapped, and placed in a thermostat at a specific temperature until it reaches thermal equilibrium.
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The excess liquid is removed, and the outside of the pycnometer is carefully dried.
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The mass of the pycnometer filled with the sample is determined.
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The procedure is repeated with a reference liquid of known density (e.g., deionized water).
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The density of the sample is calculated using the masses and the known density of the reference liquid.
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Diagram 2: Logical Flow for Density Measurement
Caption: Logical steps for determining liquid density via pycnometry.
Solubility
The solubility of a compound in various solvents provides valuable insights into its polarity. The presence of highly electronegative fluorine atoms and the polar C-Br bond suggests that 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane will exhibit limited solubility in water and higher solubility in non-polar organic solvents.
Experimental Protocol: Qualitative Solubility Testing
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Apparatus: Small test tubes, vortex mixer.
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Solvents: Water, diethyl ether, ethanol, acetone, toluene, hexane.
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Procedure:
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Add approximately 0.1 mL of the liquid sample to 2 mL of each solvent in separate test tubes.
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Vortex each tube for 30 seconds.
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Observe for the formation of a single phase (soluble) or two distinct layers/cloudiness (insoluble).
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Record the observations.
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Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the structure and purity of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR and ¹³C NMR Spectral Features:
While specific chemical shift data is not available, general predictions can be made based on the molecular structure:
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¹H NMR: The spectrum is expected to show signals for the methyl protons and the methine proton. The proximity of electronegative fluorine and bromine atoms will cause a downfield shift of these signals. The methine proton adjacent to the bromine atom is expected to be the most downfield. Spin-spin coupling between the protons will result in complex splitting patterns.
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¹³C NMR: The carbon atoms bonded to fluorine and bromine will exhibit significant downfield shifts. Carbon-fluorine coupling will be observed, providing further structural information.
Experimental Protocol: NMR Sample Preparation
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Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
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Ensure the solution is homogeneous and free of any particulate matter.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
Expected IR Absorption Bands:
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C-H stretching: Around 2950-2850 cm⁻¹ for the sp³ hybridized carbons.
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C-F stretching: Strong absorptions are expected in the region of 1400-1000 cm⁻¹. The exact positions will be influenced by the presence of multiple fluorine atoms.
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C-Br stretching: A weaker absorption is expected in the fingerprint region, typically between 600-500 cm⁻¹.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
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Ensure the ATR crystal is clean.
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Place a small drop of the liquid sample directly onto the crystal.
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Record the spectrum. This technique requires minimal sample preparation and is suitable for liquids.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Expected Mass Spectrum Features:
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Molecular Ion Peak (M⁺): Due to the presence of bromine, the molecular ion peak will appear as a doublet (M⁺ and M+2) with an approximate 1:1 intensity ratio, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br)[4].
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Fragmentation Pattern: Common fragmentation pathways for haloalkanes include the loss of a halogen atom or the cleavage of carbon-carbon bonds. The fragmentation of 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane is expected to yield fragments corresponding to the loss of Br, CF₃, and other alkyl fragments.
Diagram 3: Predicted Mass Spectrometry Fragmentation
Caption: Predicted major fragmentation pathways for the title compound.
Safety and Handling
Conclusion
This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane. While experimental data for this specific compound is sparse, the methodologies and theoretical principles presented here offer a clear path for researchers to determine its boiling point, density, solubility, and spectroscopic profile. A thorough understanding of these fundamental properties is the cornerstone of successful research and development involving this and other novel chemical entities.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 15032138, 2-Bromo-1,1,1,3-tetrafluoropropane. Available from: [Link].
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Doc Brown's Chemistry. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern. Available from: [Link].
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Oakwood Chemical. (R)-2-Bromo-1,1,1-trifluoro-3-methyl-butane. Available from: [Link].
Sources
- 1. 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 2-BROMO-1,1,1-TRIFLUOROETHANE CAS#: 421-06-7 [m.chemicalbook.com]
- 3. 2-BROMO-1,1,1-TRIFLUOROETHANE | 421-06-7 [chemicalbook.com]
- 4. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
